molecular formula C33H40O20 B12325102 Kaempferol 7-galactoside 3-rutinoside CAS No. 111137-46-3

Kaempferol 7-galactoside 3-rutinoside

Cat. No.: B12325102
CAS No.: 111137-46-3
M. Wt: 756.7 g/mol
InChI Key: SCEPATPTKMFDSR-UHFFFAOYSA-N
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Description

Kaempferol 7-galactoside 3-rutinoside is a flavonoid glycoside, a type of compound commonly found in various plants. Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits. This compound is particularly noted for its presence in traditional Chinese medicine and various plants, where it contributes to the plant’s defense mechanisms and offers potential therapeutic benefits to humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol 7-galactoside 3-rutinoside can be synthesized through a series of glycosylation reactions. The process typically involves the use of kaempferol as the starting material, which undergoes glycosylation with galactose and rutinose. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources, such as the roots of Tetrastigma hemsleyanum. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Kaempferol 7-galactoside 3-rutinoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

Scientific Research Applications

Kaempferol 7-galactoside 3-rutinoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of kaempferol 7-galactoside 3-rutinoside involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. Key molecular targets include PGE2, GSK3β, and PPARγ, which are involved in the compound’s anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Kaempferol 7-galactoside 3-rutinoside can be compared with other similar flavonoid glycosides, such as:

This compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

111137-46-3

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-13(49-32-27(45)24(42)20(38)16(8-34)51-32)7-15(18)50-29(30)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3

InChI Key

SCEPATPTKMFDSR-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Origin of Product

United States

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